molecular formula C17H16ClN3O4S B11165674 1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11165674
M. Wt: 393.8 g/mol
InChI Key: BABYUHVLYUNBGO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group, a sulfamoylphenyl group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-chlorophenyl group, typically using a Friedel-Crafts alkylation reaction.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the pyrrolidine ring.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)pyrrolidine-3-carboxamide: Lacks the sulfamoyl and oxo groups, resulting in different chemical and biological properties.

    5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide: Lacks the 4-chlorophenyl group, leading to variations in reactivity and activity.

    1-(4-chlorophenyl)-5-oxo-pyrrolidine-3-carboxamide: Lacks the sulfamoyl group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H16ClN3O4S/c18-12-1-5-14(6-2-12)21-10-11(9-16(21)22)17(23)20-13-3-7-15(8-4-13)26(19,24)25/h1-8,11H,9-10H2,(H,20,23)(H2,19,24,25)

InChI Key

BABYUHVLYUNBGO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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